(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-3-fluorophenylmagnesium bromide with a cyclopropane precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce different functional groups onto the cyclopropane ring.
Scientific Research Applications
(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine
Uniqueness
(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
InChI Key |
LVNZCEIVEMZSLV-IMTBSYHQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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